molecular formula C20H25N3O3 B11354258 5-({4-[(ethylamino)methyl]-2-methoxyphenoxy}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

5-({4-[(ethylamino)methyl]-2-methoxyphenoxy}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B11354258
M. Wt: 355.4 g/mol
InChI Key: IMBPAHGVAXATNQ-UHFFFAOYSA-N
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Description

5-({4-[(ETHYLAMINO)METHYL]-2-METHOXYPHENOXY}METHYL)-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a benzodiazole core, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({4-[(ETHYLAMINO)METHYL]-2-METHOXYPHENOXY}METHYL)-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves multiple steps, starting with the preparation of the benzodiazole core. This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-({4-[(ETHYLAMINO)METHYL]-2-METHOXYPHENOXY}METHYL)-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

5-({4-[(ETHYLAMINO)METHYL]-2-METHOXYPHENOXY}METHYL)-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-({4-[(ETHYLAMINO)METHYL]-2-METHOXYPHENOXY}METHYL)-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodiazole derivatives and molecules with ethylaminomethyl and methoxyphenoxy groups. Examples include:

Uniqueness

What sets 5-({4-[(ETHYLAMINO)METHYL]-2-METHOXYPHENOXY}METHYL)-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE apart is its specific combination of functional groups and the resulting biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C20H25N3O3

Molecular Weight

355.4 g/mol

IUPAC Name

5-[[4-(ethylaminomethyl)-2-methoxyphenoxy]methyl]-1,3-dimethylbenzimidazol-2-one

InChI

InChI=1S/C20H25N3O3/c1-5-21-12-14-7-9-18(19(11-14)25-4)26-13-15-6-8-16-17(10-15)23(3)20(24)22(16)2/h6-11,21H,5,12-13H2,1-4H3

InChI Key

IMBPAHGVAXATNQ-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CC(=C(C=C1)OCC2=CC3=C(C=C2)N(C(=O)N3C)C)OC

Origin of Product

United States

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